S-Sodium Ethanethiosulfonate
Description
Chemical Classification and Nomenclature
This compound belongs to the broader class of organosulfur compounds known as thiosulfonates, which are characterized by the presence of the thiosulfonate functional group (-SO₂-S-). The compound's systematic nomenclature follows IUPAC conventions, with the designation "S-Sodium" indicating the sodium salt form of ethanethiosulfonic acid. The molecular structure consists of an ethyl group (C₂H₅) attached to a thiosulfonate moiety, where the sulfur atom forms ionic bonds with sodium.
| Property | Value |
|---|---|
| Molecular Formula | C₂H₅O₂S₂Na |
| Molecular Weight | 148.18 g/mol |
| CAS Registry Number | 31999-88-9 |
| Chemical Class | Organosulfur Thiosulfonate |
The nomenclature system for thiosulfonate compounds follows established conventions where the prefix indicates the organic substituent, followed by "thiosulfonate" to denote the functional group. In the case of this compound, the "ethane" portion refers to the two-carbon alkyl chain, while "thiosulfonate" designates the sulfur-containing functional group. The "S-Sodium" prefix specifically indicates that the sodium cation is associated with the sulfur atom in the thiosulfonate group.
Thiosulfonate esters represent a distinct class within organosulfur chemistry, differentiated from related compounds such as sulfonates and thiosulfinates by their unique oxidation states and bonding patterns. The thiosulfonate functional group contains sulfur atoms in different oxidation states, contributing to the compound's distinctive chemical reactivity and synthetic utility. These compounds are typically prepared through oxidation of disulfides or nucleophilic attack of thiolates on organosulfonyl halides, processes that establish the characteristic sulfur-sulfur bonding pattern.
Historical Development in Organosulfur Chemistry
The development of thiosulfonate chemistry traces its origins to the broader evolution of organosulfur compound research, which began with fundamental studies of sulfur-containing organic molecules in the 19th century. Early investigations into sulfur chemistry were driven by the recognition of sulfur's unique bonding properties and its ability to form multiple oxidation states within organic frameworks. The systematic study of organosulfur compounds gained momentum as chemists recognized their potential applications in synthetic methodology and biological systems.
Historical research into methanesulfonic acid and related compounds provided crucial foundational knowledge for understanding thiosulfonate chemistry. Hermann Kolbe's discovery of methanesulfonic acid between 1842 and 1845 marked a significant milestone in organosulfur chemistry, originally termed "methyl hyposulphuric acid". Kolbe's systematic investigations involved treating carbon disulfide with moist chlorine and subsequent chemical transformations that led to the isolation of methanesulfonic acid through sequential dechlorination processes. This early work established fundamental principles of sulfur-containing acid chemistry that would later inform thiosulfonate research.
The evolution of sulfur chemistry during the late 19th and early 20th centuries included investigations into various oxidation states of sulfur and their corresponding organic derivatives. Research into the oxidation of methanethiol, dimethyl disulfide, and methyl thiocyanate with nitric acid provided important synthetic routes to sulfur-containing acids and their derivatives. These synthetic methodologies established precedents for the preparation of thiosulfonate compounds and contributed to understanding the reactivity patterns characteristic of organosulfur molecules.
Modern developments in thiosulfonate chemistry have been influenced by advances in synthetic methodology and analytical techniques that allow for precise characterization of these compounds. Contemporary research has expanded the scope of thiosulfonate applications to include biochemical studies, pharmaceutical synthesis, and materials science applications. The recognition of thiosulfonates as valuable synthetic intermediates has driven continued investigation into their preparation, properties, and applications across diverse chemical disciplines.
Structural Relationship to Methanethiosulfonic Acid
This compound exhibits a direct structural relationship to methanethiosulfonic acid and its derivatives, sharing the characteristic thiosulfonate functional group while differing in the alkyl substituent. Methanethiosulfonic acid (CH₄O₂S₂) serves as the parent compound for this class of molecules, containing a methyl group attached to the thiosulfonate moiety. The structural progression from methanethiosulfonic acid to this compound involves the replacement of the methyl group with an ethyl group and the formation of the sodium salt.
| Compound | Molecular Formula | Alkyl Group | Salt Form |
|---|---|---|---|
| Methanethiosulfonic Acid | CH₄O₂S₂ | Methyl (CH₃) | Free Acid |
| Sodium Methanethiosulfonate | CH₃NaO₂S₂ | Methyl (CH₃) | Sodium Salt |
| This compound | C₂H₅O₂S₂Na | Ethyl (C₂H₅) | Sodium Salt |
The thiosulfonate functional group common to these compounds contains two sulfur atoms in different bonding environments, with one sulfur forming double bonds to oxygen atoms and a single bond to the second sulfur atom. This structural arrangement creates a polarized system where the sodium cation can interact with the negatively charged sulfur center, forming stable ionic compounds. The SMILES notation for related compounds demonstrates this connectivity pattern, as seen in sodium methanethiosulfonate: CS(=O)(=O)[S-].[Na+].
Comparative analysis of structural parameters reveals systematic trends across the thiosulfonate series. The molecular weight progression from methanethiosulfonic acid (112.18 g/mol) to sodium methanethiosulfonate (134.16 g/mol) to this compound (148.18 g/mol) reflects the systematic addition of the sodium cation and the ethyl substituent. These structural modifications influence the compounds' physical properties, including solubility, melting point, and crystalline structure, while maintaining the essential chemical reactivity associated with the thiosulfonate functional group.
The crystalline structure of sodium methanethiosulfonate, characterized by a melting point of 265°C with decomposition, provides insight into the solid-state organization of these ionic organosulfur compounds. The formation of crystals and the thermal stability observed in these compounds suggest strong ionic interactions between the sodium cations and the thiosulfonate anions. Similar structural features are expected for this compound, though the additional methylene group in the ethyl substituent may influence the specific packing arrangements and thermal properties compared to the methyl analog.
Properties
IUPAC Name |
sodium;ethyl-oxido-oxo-sulfanylidene-λ6-sulfane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2S2.Na/c1-2-6(3,4)5;/h2H2,1H3,(H,3,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISVIEQBTMLLCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=S)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NaO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635520 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31999-88-9 | |
| Record name | Sodium ethanesulfonothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Sodium Ethanethiosulfonate can be synthesized through the reaction of ethanesulfonyl chloride with sodium hydrosulfide. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction is as follows:
C2H5SO2Cl+NaHS→C2H5SO2SNa+HCl
Industrial Production Methods
Industrial production of this compound involves large-scale sulfonation reactions. The process is optimized for high yield and purity, often employing advanced distillation and purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
S-Sodium ethanethiosulfonate acts as a nucleophile in Sₙ2 reactions due to its sulfonate sulfur’s electron-rich nature. It reacts with alkyl halides or electrophilic carbons to form thioethers or sulfonates.
Example Reaction:
Reaction with 2-bromoacetic acid in acetone yields 2-((ethylsulfonyl)thio)acetic acid:
Conditions: Room temperature, acetone solvent .
Key Data:
-
Reactivity : Primary alkyl halides (e.g., methyl, ethyl) show higher yields (>80%) compared to bulky substrates .
-
Kinetics : Effective in polar aprotic solvents (e.g., DMF, acetone) due to enhanced nucleophilicity .
Thiol-Disulfide Exchange with Biomolecules
The compound reacts selectively with cysteine thiols (-SH) in proteins, forming mixed disulfides (-S-SO₂CH₂CH₃). This is critical for studying protein structure and redox signaling.
Mechanism:
Applications:
Kinetic Parameters:
| Parameter | Value | Conditions |
|---|---|---|
| Rate constant (k) | pH 7.4, 25°C | |
| Half-life (t₁/₂) | ~15 minutes | Physiological buffer |
Radical-Mediated Reactions
Under UV light or thermal conditions, this compound undergoes homolytic cleavage of the S-S bond, generating sulfonyl (CH₃CH₂SO₂- ) and sulfenyl (- S) radicals. These radicals participate in chain reactions or polymerizations .
Example Pathway:
Applications:
Oxidation and Reduction
Oxidation :
-
Reacts with hydrogen peroxide (H₂O₂) to form ethanesulfonic acid:
Conditions: Acidic media, 50–70°C .
Reduction :
-
Lithium aluminum hydride (LiAlH₄) reduces the compound to ethanethiol:
Stability and Handling
Scientific Research Applications
Pharmaceutical Applications
S-Sodium Ethanethiosulfonate is utilized in drug development, particularly in the synthesis of various bioactive compounds. Its role as a reagent in organic synthesis is crucial for creating sulfonate esters and other derivatives used in medicinal chemistry.
Key Pharmaceutical Uses:
- Synthesis of Sulfonamides : It serves as a building block for sulfonamide antibiotics, which are essential in treating bacterial infections.
- Drug Formulation : Acts as an excipient, enhancing the solubility and stability of active pharmaceutical ingredients (APIs).
Biochemical Research
In biochemical research, this compound is employed to modify proteins and study their functions. It is particularly useful for cysteine modification in proteins, allowing researchers to explore protein interactions and mechanisms.
Case Study: Protein Modification
A study investigated the effects of this compound on cysteine residues in proteins, showing that it can selectively modify these residues, thereby altering protein activity and stability. This modification is pivotal for understanding enzyme mechanisms and protein folding.
Agricultural Science
In agriculture, this compound has been examined for its potential as a biopesticide. Its efficacy against various plant pathogens makes it an attractive candidate for sustainable agricultural practices.
Agricultural Applications:
- Fungicide : Research indicates that this compound inhibits the growth of pathogens such as Phytophthora infestans, responsible for late blight in potatoes.
- Plant Growth Regulator : It has been suggested that this compound may enhance plant resilience against stressors by modulating sulfur metabolism.
Data Tables
The following tables summarize the applications and findings related to this compound:
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Pharmaceuticals | Synthesis of sulfonamide antibiotics | Key component in drug formulations |
| Biochemical Research | Protein modification | Alters protein function through cysteine targeting |
| Agricultural Science | Biopesticide against P. infestans | Effective at inhibiting pathogen growth |
Mechanism of Action
The mechanism of action of S-Sodium Ethanethiosulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, thereby modifying their chemical properties. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it participates in .
Comparison with Similar Compounds
Ethylicin (S-Ethyl Ethanethiosulfonate)
- Molecular Formula : C₃H₈O₂S₂
- CAS No.: 682-91-7
- Key Differences: Structure: Ethylicin replaces the sodium ion in S-Sodium Ethanethiosulfonate with an ethyl group, altering its polarity and reactivity. Applications: Ethylicin is a bionic fungicide mimicking natural allicin from garlic, developed as a broad-spectrum pesticide effective against Pseudomonas syringae in agriculture . Synthesis: Derived from synthetic research on allicin homologs, unlike this compound, which is synthesized via reaction of ethanethiosulfonate esters with sodium hydroxide .
2-S-Thiuronium Ethanesulfonate
- Molecular Formula : C₃H₈N₂O₃S₂
- CAS No.: 108710-70-9
- Key Differences :
- Structure : Contains a thiourea moiety linked to an ethanesulfonate group, differing in functional groups and charge distribution.
- Applications : Primarily used in biochemical research for modifying sulfhydryl groups in proteins, contrasting with this compound’s synthetic applications .
- Reactivity : The thiuronium group enhances nucleophilicity, enabling selective reactions with cysteine residues, unlike the thiosulfonate’s role in thiolation .
Sodium Octyl Sulfate
- Molecular Formula : C₈H₁₇NaO₄S
- CAS No.: 142-31-4 (example from related compounds in )
- Key Differences :
- Structure : A sulfate ester with an octyl chain, lacking the thiosulfonate (-S-SO₂⁻) group.
- Applications : Functions as an anionic surfactant in detergents and emulsifiers, diverging from this compound’s use in synthesis .
- Solubility : Hydrophobic alkyl chain reduces water solubility compared to the highly polar this compound .
Comparative Data Table
Research Findings and Industrial Relevance
- Synthesis Efficiency : this compound achieves high yields (e.g., 96% in thiolactone synthesis) due to its stability in polar solvents like DMF .
- Ethylicin’s Bioactivity : Transcriptomic studies confirm Ethylicin disrupts bacterial cell membranes, highlighting its mechanism as distinct from this compound’s chemical applications .
- Market Availability : this compound is listed as discontinued by some suppliers (e.g., CymitQuimica) but remains available through specialized vendors (e.g., Shanghai Maclin Biochemical) .
Biological Activity
S-Sodium Ethanethiosulfonate, also known as Sodium Methanethiosulfonate (SMTS), is a sulfur-containing compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on recent research findings.
- Chemical Name : this compound
- CAS Number : 1950-85-2
- Molecular Formula : CH₃O₂S₂•Na
- Molecular Weight : 134.15 g/mol
This compound exhibits several mechanisms through which it exerts its biological effects:
- Inhibition of Protein Interactions : SMTS has been shown to interact with the SH2 domain of STAT3, a transcription factor involved in cell growth and survival. This interaction inhibits the dimerization and subsequent activation of STAT3, which is crucial for cancer cell proliferation .
- Antimicrobial Activity : Research indicates that SMTS possesses antimicrobial properties, particularly against oomycetes like Phytophthora infestans, the causative agent of potato late blight. It effectively inhibits various life stages of this pathogen, suggesting its potential as a biocontrol agent in agriculture .
- Antimutagenic Properties : Studies have demonstrated that SMTS exhibits antimutagenic activity in model organisms such as Escherichia coli and Drosophila melanogaster, indicating its potential to mitigate genotoxic effects in biological systems .
Anticancer Activity
Research has highlighted the anticancer potential of SMTS derivatives. For instance, methanethiosulfonate compounds have shown moderate antiproliferative activity against various cancer cell lines, including HCT-116 colorectal cancer cells. These compounds disrupt the signaling pathways that promote tumor growth and survival .
Antifungal Activity
SMTS has demonstrated significant antifungal activity against various fungal species. In vitro studies revealed that it inhibits the growth of yeast and other fungi at low concentrations, with an effective dose (ED50) value identified at approximately 9.08 µg/mL . This suggests its utility in agricultural applications for controlling fungal diseases.
Case Study 1: Anticancer Efficacy
In a study aimed at evaluating the efficacy of SMTS derivatives as STAT3 inhibitors, researchers synthesized several methanethiosulfonate hybrids. These compounds were tested for their ability to inhibit STAT3 activation and showed promising results in reducing cell viability in cancer models, particularly through competitive binding assays .
Case Study 2: Agricultural Applications
A field study evaluated the effectiveness of SMTS in controlling potato late blight caused by P. infestans. The results indicated that SMTS not only inhibited pathogen growth but also exhibited low phytotoxicity on potato plants, making it a viable candidate for sustainable agricultural practices .
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal experimental conditions for synthesizing S-Sodium Ethanethiosulfonate with high purity (>98%)?
Methodological Answer: Synthesis protocols often involve thiol-sulfonate reactions under controlled pH and temperature. Purity can be achieved via recrystallization or column chromatography, with HPLC (High-Performance Liquid Chromatography) as a primary purity verification method . Key parameters include reaction time (e.g., 12–24 hours), solvent selection (e.g., aqueous ethanol), and stoichiometric ratios of sodium sulfite to ethanethiol derivatives.
Q. How can researchers characterize the structural stability of this compound under varying pH conditions?
Methodological Answer: Stability studies should employ spectroscopic techniques (e.g., NMR, FT-IR) to monitor structural integrity across pH ranges (e.g., 2–12). Buffer solutions at controlled ionic strengths are used, with periodic sampling to assess degradation products. Data interpretation should compare spectral peaks (e.g., S-S bond vibrations at ~500 cm⁻¹ in FT-IR) to baseline measurements .
Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?
Methodological Answer: Reverse-phase HPLC with UV detection (e.g., λ = 254 nm) is preferred for quantification. Calibration curves using certified reference standards (≥98% purity) are essential. For trace analysis, LC-MS/MS provides higher sensitivity, with electrospray ionization (ESI) in negative ion mode to detect the sulfonate group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction mechanisms involving this compound as a sulfenylation agent?
Methodological Answer: Mechanistic discrepancies (e.g., radical vs. ionic pathways) require kinetic isotope effect (KIE) studies and trapping experiments with radical scavengers (e.g., TEMPO). Computational modeling (DFT calculations) can validate transition states, while in situ Raman spectroscopy tracks intermediate formation .
Q. What strategies are effective for integrating this compound into multi-step synthetic pathways without side-reactions?
Methodological Answer: Orthogonal protecting groups (e.g., tert-butyl disulfide) can prevent unintended sulfonate displacement. Reaction monitoring via TLC or inline IR spectroscopy ensures stepwise progression. Statistical Design of Experiments (DoE) optimizes variables like temperature gradients and catalyst loading (e.g., 0.5–2 mol% Pd) .
Q. How should researchers address variability in biological assay results when testing this compound’s antioxidant properties?
Methodological Answer: Standardize assay conditions (e.g., DPPH radical scavenging at pH 7.4) and include positive controls (e.g., ascorbic acid). Replicate experiments (n ≥ 3) with ANOVA to assess inter-batch variability. Consider redox interference from residual sodium ions via inductively coupled plasma (ICP) analysis .
Q. What computational approaches best predict the solvation dynamics of this compound in polar solvents?
Methodological Answer: Molecular dynamics (MD) simulations using force fields like OPLS-AA model solvent interactions. Solvent-accessible surface area (SASA) calculations correlate with experimental solubility data. Validate predictions via dielectric constant measurements and Kamlet-Taft solvent parameter analysis .
Data Analysis & Validation
Q. How can researchers statistically reconcile discrepancies in reported thermodynamic properties (e.g., ΔG of hydrolysis) for this compound?
Methodological Answer: Meta-analysis of published datasets using random-effects models to account for methodological heterogeneity (e.g., calorimetry vs. computational estimates). Sensitivity analysis identifies outlier studies, while Bland-Altman plots assess measurement agreement .
Q. What protocols ensure reproducibility in electrochemical studies involving this compound as a redox mediator?
Methodological Answer: Standardize electrode pretreatment (e.g., polishing with 0.05 µm alumina) and electrolyte degassing (N₂ purge). Cyclic voltammetry should include internal reference standards (e.g., ferrocene/ferrocenium). Report all parameters (scan rate, IR compensation) following MIACE guidelines .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
